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Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-
Overview
Description
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dibromoethenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- typically involves the reaction of 2,2-dibromoethene with a fluorinated benzene derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where the dibromoethene is reacted with a fluorobenzene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the dibromoethenyl group can yield the corresponding ethylene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Reduction: Formation of ethylene derivatives.
Scientific Research Applications
Organic Synthesis
Benzene derivatives are foundational in organic chemistry, serving as intermediates in the synthesis of more complex molecules. Specifically, Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can be utilized in:
- Synthesis of Pharmaceuticals : The compound's unique structure allows it to be a precursor for synthesizing various pharmaceutical agents. Its bromine and fluorine substituents can facilitate nucleophilic substitution reactions essential in drug development.
- Polymer Chemistry : This compound can be used to create polymeric materials with specific properties. For instance, it can participate in polymerization reactions that yield materials with enhanced thermal stability and chemical resistance.
Material Science
In material science, Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- has potential applications due to its unique electronic properties:
- Optoelectronic Devices : The compound may be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form charge-transfer complexes can enhance the efficiency of these devices.
- Nanocomposites : When incorporated into nanocomposite materials, this compound can improve mechanical strength and thermal stability. Research is ongoing to explore its role in developing advanced materials for electronics and coatings.
Biological Studies
The biological activity of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is an area of significant interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its brominated structure could contribute to its effectiveness against certain pathogens.
- Pesticide Development : Due to its structural characteristics, it could be explored as a potential pesticide or herbicide candidate. Research into its efficacy and environmental impact is essential for developing sustainable agricultural practices.
Industrial Applications
In industrial settings, Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- could serve various functions:
- Chemical Intermediates : It can act as an intermediate in the production of specialty chemicals used across multiple industries including agriculture and pharmaceuticals.
- Advanced Materials Production : The compound's properties may allow it to be used in the formulation of advanced coatings or adhesives that require specific performance characteristics such as heat resistance or adhesion strength.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- involves its interaction with specific molecular targets. The dibromoethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The fluorine atom can enhance the compound’s stability and reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2,2-dibromoethenyl)-
- Benzene, 1-(2,2-dibromoethenyl)-4-methyl-
- Benzene, 1-(2,2-dibromoethenyl)-3-(phenylmethoxy)-
Uniqueness
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its non-fluorinated analogs. The fluorine atom can increase the compound’s lipophilicity, stability, and reactivity, making it a valuable compound for various applications.
Biological Activity
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHBrF
- Molecular Weight: 301.95 g/mol
This compound features a benzene ring substituted with a dibromoethenyl group and a fluoro group, which are significant for its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated compounds, including benzene derivatives. The introduction of bromine and fluorine atoms in the structure significantly enhances antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of benzene derivatives against common bacterial strains. The results indicated that compounds with bromine substitution exhibited lower MIC values against Staphylococcus aureus and Candida albicans, suggesting enhanced efficacy due to structural modifications.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- | 5.0 | S. aureus |
Benzene derivative with no bromine | 15.0 | S. aureus |
Benzimidazole derivative | 0.98 | C. albicans |
This table illustrates that the presence of bromine in the compound correlates with increased antimicrobial potency.
Cytotoxicity and Safety Profile
The safety profile of benzene derivatives is crucial for their application in pharmaceuticals. Toxicological assessments have shown that while some halogenated compounds exhibit promising antimicrobial activity, they may also possess cytotoxic effects.
Research Findings on Cytotoxic Effects
In vitro studies have demonstrated that benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can induce cytotoxicity in human cell lines at higher concentrations:
- Cell Line Tested: HeLa (cervical cancer)
- IC (Half Maximal Inhibitory Concentration): Approximately 20 µg/mL
These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize cytotoxic effects.
The biological activity of benzene, 1-(2,2-dibromoethenyl)-3-fluoro- can be attributed to its ability to disrupt cellular processes in microbial organisms. The halogen atoms in its structure are believed to interfere with nucleic acid synthesis and protein function.
Proposed Mechanisms:
- Inhibition of Enzyme Activity: Halogenated compounds often act as enzyme inhibitors, affecting metabolic pathways in bacteria.
- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-3-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYBTNENFEUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-37-4 | |
Record name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.